molecular formula C16H14N2O2S B10804473 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol

Cat. No.: B10804473
M. Wt: 298.4 g/mol
InChI Key: ZNBCCRUMQPZZES-UHFFFAOYSA-N
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Description

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is a complex organic compound that features a thiazole ring, a benzylamino group, and a benzene-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The benzylamino group is then introduced via nucleophilic substitution reactions, where benzylamine reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and other additives may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzylamino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzene-1,2-diol moiety typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol involves its interaction with specific molecular targets. The thiazole ring and benzylamino group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.

    Benzene-1,2-diol derivatives: Catechol and hydroquinone are examples of compounds with similar diol moieties.

Uniqueness

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-14-7-6-12(8-15(14)20)13-10-21-16(18-13)17-9-11-4-2-1-3-5-11/h1-8,10,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBCCRUMQPZZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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